molecular formula C11H11ClO3 B8453981 Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester

Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester

Cat. No. B8453981
M. Wt: 226.65 g/mol
InChI Key: PRMHQIVOFKWXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
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properties

Product Name

Acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(4-carbonochloridoyl-2,6-dimethylphenyl) acetate

InChI

InChI=1S/C11H11ClO3/c1-6-4-9(11(12)14)5-7(2)10(6)15-8(3)13/h4-5H,1-3H3

InChI Key

PRMHQIVOFKWXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C)C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound 3,5-dimethyl-4-hydroxybenzoic acid (5.04 g, 30.33 mmol) was mixed with pyridine (20 mL). Acetic anhydride (3.72 g, 36.4 mmol) was added and the mixture was stirred at room temperature for 4 h. The solvent was evaporated in vacuo to obtain 4-acetoxy-3,5-dimethyl-benzoic acid in quantitative yield (6.33 g). The compound 4-acetoxy-3,5-dimethyl-benzoic acid (0.36 g, 1.73 mmol)) was dissolved in dichloromethane (5 mL) and oxalyl chloride (0.3 mL, 3.46 mmol) was added dropwise, followed by 1 drop of DMF. The reaction mixture was stirred at room temperature under nitrogen for 2 h. The solvent was evaporated in vacuo to obtain acetic acid 4-chlorocarbonyl-2,6-dimethyl-phenyl ester in quantitative yield (0.392 g).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 21 ml of thionyl chloride was suspended 9.3 g/45 mmol of 3,5-dimethyl-4-acetoxybenzoic acid, and the suspension was refluxed under heat for 90 minutes. After cooling to room temperature, excessive thionyl chloride was distilled off under reduced pressure to obtain 9.9 g of the desired 3,5-dimethyl-4-acetoxybenzoyl chloride.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two

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